Product packaging for Irgapyrin(Cat. No.:CAS No. 8064-79-7)

Irgapyrin

Cat. No.: B1221277
CAS No.: 8064-79-7
M. Wt: 539.7 g/mol
InChI Key: FQUTYCCWVYCBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irgapyrin (CAS 8064-79-7), also known as Wofapyrin or Rheopyrine, is a chemical combination of two active compounds: phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) and aminopyrine (4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one) . It has a molecular formula of C32H37N5O3 and a molecular weight of 539.7 g/mol . Historically, this compound represented an important early fixed-dose combination in pharmacology for researching anti-inflammatory and analgesic therapies . Early clinical studies in the 1950s investigated its effects in conditions such as rheumatoid arthritis and gout . The component phenylbutazone was initially studied as a solubilizing agent for aminopyrine but was later found to be a potent anti-inflammatory agent itself, contributing significantly to the combination's overall research value . The drug combination had a suppressive effect in a high percentage of patients according to early research . The toxicological profile of this compound has been documented in animal models, with an intraperitoneal LD50 of 290 mg/kg in rats and 412 mg/kg in mice, and an oral LD50 of 1375 mg/kg in rats . Toxic effects observed in studies included tremors, convulsions, and gastrointestinal changes . This product is intended for research purposes only, specifically for use in laboratory settings. It is strictly not for human or veterinary use, nor for diagnostic or therapeutic applications. Researchers should handle this compound with care, in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37N5O3 B1221277 Irgapyrin CAS No. 8064-79-7

Properties

CAS No.

8064-79-7

Molecular Formula

C32H37N5O3

Molecular Weight

539.7 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H20N2O2.C13H17N3O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h4-13,17H,2-3,14H2,1H3;5-9H,1-4H3

InChI Key

FQUTYCCWVYCBGB-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C

Synonyms

Irgapyrin
pabialgin
phenylbutazone - propyphenazone
phenylbutazone, propyphenazone drug combination
reopin G
reopirin
rheopyrine
rheumopirin
wofapyrin
wofapyrin, phenylbutazone, sodium salt

Origin of Product

United States

Historical Context of Irgapyrin Research

Genesis and Early Scientific Investigations of Pyrazole (B372694) Derivatives

The journey into pyrazole derivatives began in the late 19th century. In 1883, German chemist Ludwig Knorr, while attempting to synthesize quinoline (B57606) derivatives, accidentally created a pyrazole derivative he named antipyrine (B355649). sphinxsai.comajptonline.com This discovery marked a pivotal moment, as antipyrine was found to possess antipyretic (fever-reducing) properties, stimulating significant interest in the field of pyrazole chemistry. sphinxsai.comajptonline.com

The basic structure of pyrazole is a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. ijrpr.com This heterocyclic compound, though rare in nature, proved to be a versatile scaffold for developing new therapeutic agents. ajptonline.comijrpr.com Following the discovery of antipyrine, another significant pyrazolone (B3327878) derivative, aminopyrine (B3395922) (also known as amidopyrine), was synthesized and introduced as an analgesic and antipyretic in 1884. dergipark.org.trontosight.aichemicalbook.com

The early 20th century saw continued research into pyrazoles, leading to the development of phenylbutazone (B1037) by the Swiss company Geigy in 1949. uky.edunih.gov Initially investigated for its potential as a solvent to improve the solubility of other drugs, phenylbutazone itself was discovered to have potent anti-inflammatory properties. nih.gov This finding was a crucial step towards the eventual formulation of Irgapyrin.

Evolution of Research Paradigms for Combination Compounds in Early Pharmacology

The concept of combining multiple active pharmaceutical ingredients into a single dosage form gained traction in the mid-20th century. wikipedia.org This approach was driven by several therapeutic goals, including enhancing efficacy, reducing the dosage of individual components to minimize toxicity, and simplifying treatment regimens for patients. wikipedia.orgnih.gov

The development of fixed-dose combinations was initially focused on treating specific diseases. wikipedia.org The rationale behind combining drugs often involved pairing substances with different mechanisms of action to achieve a synergistic or additive therapeutic effect. nih.gov This paradigm shift from single-agent therapy to combination treatment was a significant evolution in pharmacological thinking and set the stage for the creation of compounds like this compound.

Historical Scientific Literature and Early Academic Contributions on this compound

This compound, also known as Butapyrin, was a combination of phenylbutazone and aminopyrine. nih.govnih.gov The Swiss pharmaceutical company Geigy introduced this formulation in 1949, initially as an intravenous solution where phenylbutazone acted as a solubilizing agent for aminopyrine. chemicalbook.comnih.gov However, subsequent clinical investigations revealed that phenylbutazone was not merely a vehicle but a potent anti-inflammatory agent in its own right. nih.gov

Early clinical studies in the 1950s documented the therapeutic effects of this compound in various rheumatic conditions. For instance, a 1953 publication in the Annals of the Rheumatic Diseases detailed clinical trials of this compound (referred to as Butapyrin) in patients with rheumatoid arthritis, rheumatoid spondylitis, and gout. nih.govfrontiersin.org These studies found the combination to be effective in a high percentage of patients. nih.gov

The table below summarizes key research findings from early studies on this compound and its components.

Year of Study/Publication Key Research Finding Significance Citation
1953Clinical studies demonstrated the efficacy of Butapyrin (this compound) in treating rheumatoid arthritis and gout.Substantiated the therapeutic claims for the combination drug in rheumatic diseases. nih.govnih.gov
1962Phenylbutazone was found to accelerate the metabolism of aminopyrine in humans.Provided a scientific basis for the interaction between the two components, suggesting a potential reduction in aminopyrine's plasma levels. chinayyhg.com
1953The effects of Butapyrin were found to be equivalent to those of phenylbutazone used alone in some cases.Indicated that phenylbutazone was a major contributor to the therapeutic effect of the combination. nih.gov

Synthetic Chemistry and Structural Elucidation of Irgapyrin

Established Synthetic Pathways for Irgapyrin Constituents

The synthesis of this compound itself is a formulation process combining its active components. The core of its synthetic chemistry lies in the individual synthesis of Phenylbutazone (B1037) and Aminopyrine (B3395922).

Synthesis of Phenylbutazone

Phenylbutazone, chemically known as 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, is synthesized through a condensation reaction. wikipedia.orgnih.gov The primary method involves the reaction of diethyl n-butylmalonate with hydrazobenzene. wikipedia.orgnih.gov This reaction is typically carried out in the presence of a base, such as sodium ethoxide, and at an elevated temperature. nih.gov The process results in the formation of the pyrazolidine-3,5-dione (B2422599) heterocyclic system through lactamization. wikipedia.org An alternative pathway involves the use of n-butylmalonyl chloride, which reacts with 1,2-diphenylhydrazine (B7769752) in pyridine (B92270) and ether at low temperatures. nih.gov

A patented method for synthesizing the intermediate, n-butyl diethyl malonate, involves reacting diethyl malonate with n-aminobutane in the presence of cuprous chloride and dichloroethylamine. google.comgoogle.com

Synthesis of Aminopyrine

Aminopyrine, or 4-(dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, is synthesized from 4-aminoantipyrine (B1666024) via catalytic hydrogenation, which results in alkylation. chemicalbook.comchemicalbook.com The process begins by dissolving 4-aminoantipyrine in heated water, which is then transferred to a hydrogenation tank containing a nickel catalyst. chemicalbook.comchemicalbook.com Hydrogen gas is introduced, and formaldehyde (B43269) is added to initiate the methylation of the amino group. chemicalbook.comchemicalbook.com The crude aminopyrine is then purified through recrystallization from ethanol. chemicalbook.com

Another reported synthetic route involves treating antipyrine (B355649) with nitrous acid to yield nitrosoantipyrine, which is subsequently reduced to aminoantipyrine. maxbrainchemistry.com The aminoantipyrine is then methylated using methyl iodide to produce aminopyrine. maxbrainchemistry.com

Table 1: Synthetic Pathways for this compound Constituents

Constituent Starting Materials Key Reaction Type Reference
Phenylbutazone Diethyl n-butylmalonate, Hydrazobenzene Condensation/Lactamization wikipedia.orgnih.gov
Phenylbutazone n-Butylmalonyl chloride, 1,2-Diphenylhydrazine Condensation nih.gov
Aminopyrine 4-Aminoantipyrine, Formaldehyde, Hydrogen Reductive Alkylation chemicalbook.comchemicalbook.com
Aminopyrine Antipyrine, Nitrous Acid, Methyl Iodide Nitrosation, Reduction, Methylation maxbrainchemistry.com

Methodologies for Structural Modification and Derivatization of Pyrazole (B372694) Frameworks

The pyrazole and pyrazolidinedione scaffolds of Aminopyrine and Phenylbutazone, respectively, are amenable to various structural modifications to generate derivatives with potentially improved properties. These modifications are central to drug discovery and development.

The 3,5-pyrazolidinedione ring system is a versatile scaffold for creating diverse bioactive molecules. ontosight.aiontosight.ai Modifications can be made at several positions:

Substitution at the C-4 position: The butyl group in Phenylbutazone can be replaced with other alkyl or aryl groups to influence lipophilicity and biological activity. pharmacy180.com For instance, introducing a 2-phenylthioethyl group at this position leads to sulfinpyrazone, a compound with antigout activity. pharmacy180.com However, replacing the acidic proton at the C-4 position with a second substituent, such as a methyl group, generally abolishes anti-inflammatory activity. pharmacy180.com

Substitution on the Phenyl Rings: Modifications on the N-phenyl rings of Phenylbutazone can also modulate activity. Para-substitution with groups like methyl, chloro, nitro, or hydroxyl on one or both phenyl rings generally retains activity, whereas meta-substitution often leads to inactive compounds. pharmacy180.com

Heterocyclic Ring Modification: The pyrazolidinedione ring itself can be altered. For example, replacing one of the nitrogen atoms with an oxygen atom yields isoxazole (B147169) analogs, which can retain similar activity to the parent pyrazolidinedione derivatives. pharmacy180.com

For the pyrazole framework of aminopyrine, derivatization has been explored to develop other analgesics and anti-inflammatory agents. researchgate.net Strategic derivatization of the core antipyrine structure has led to compounds like isopropyl antipyrine and ramifenazone. researchgate.net Modifications often involve the amino group at the C-4 position. researchgate.net

Recent synthetic methodologies, such as palladium-catalyzed α-arylation, offer scalable routes to synthesize diverse pyrazolidinedione derivatives, avoiding the use of stoichiometric metal reagents.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Preclinical Contexts

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more effective and safer drugs.

Phenylbutazone Analogs:

The anti-inflammatory activity of 3,5-pyrazolidinedione derivatives like Phenylbutazone is closely linked to the acidity of the hydrogen atom at the C-4 position, which is enhanced by the two adjacent carbonyl groups. pharmacy180.com

Acidity at C-4: Decreasing or eliminating this acidity by creating 4,4-dialkyl derivatives abolishes anti-inflammatory activity. pharmacy180.com Conversely, significantly increasing the acidity can decrease anti-inflammatory effects while enhancing other properties like the uricosuric effect (uric acid excretion). pharmacy180.com

Side Chain at C-4: The introduction of a keto group in the γ-position of the butyl side chain is reported to produce an active compound. pharmacy180.com Introducing polar functional groups into the alkyl side chain can yield mixed results; for example, a γ-hydroxy-n-butyl derivative shows pronounced uricosuric activity but reduced anti-inflammatory effects. pharmacy180.com

Phenyl Group Substituents: The two phenyl groups are important for activity. pharmacy180.com As mentioned, para-substitution is generally well-tolerated, while meta-substitution is detrimental. pharmacy180.com The unique structural features of diaryl heterocycle COX-2 selective inhibitors can be traced back to the structure of Phenylbutazone. acs.org

In a theoretical study, nine derivatives of phenylbutazone were proposed by combining its structure with edaravone (B1671096) and antipyrine moieties to explore potentially safer analogs. nih.gov The study suggested that all proposed structures had a greater electron donation capacity than phenylbutazone, which could be a factor in their potential activity. nih.gov

Aminopyrine Analogs:

SAR studies on aminopyrine analogs have also been conducted. The isosteric replacement of the diethylamino group in aminopyrine with a propyl group resulted in propylphenazone, which was found to have a similar efficacy profile but with a different toxicological profile. slideshare.net Preclinical studies on aminopyrine analogs have shown that some derivatives exhibit promising anti-inflammatory and analgesic activities with potentially lower ulcerogenic potential compared to standard NSAIDs. researchgate.net For instance, some Schiff base analogs of 4-aminoantipyrine have demonstrated significant antioxidant and anti-inflammatory activity, with the nature and position of substituents on the phenyl ring playing a crucial role. researchgate.net

Table 2: Summary of Key Structure-Activity Relationships for this compound Constituent Analogs

Structural Feature Modification Effect on Activity Reference
Phenylbutazone Analogs
C-4 Position Removal of acidic proton (e.g., 4,4-dialkylation) Abolishes anti-inflammatory activity pharmacy180.com
C-4 Position Increased acidity Decreased anti-inflammatory, increased uricosuric effect pharmacy180.com
N-Phenyl Rings Meta-substitution Inactive compounds pharmacy180.com
N-Phenyl Rings Para-substitution (e.g., -CH₃, -Cl, -NO₂, -OH) Retains activity pharmacy180.com
Aminopyrine Analogs
C-4 Amino Group Isosteric replacement of diethylamino with propyl Similar efficacy, altered toxicological profile slideshare.net
4-Aminoantipyrine Core Schiff base formation with substituted benzaldehydes Potent anti-inflammatory and antioxidant activity researchgate.net

Preclinical Pharmacological Investigations of Irgapyrin

In Vitro Mechanistic Characterization

The principal molecular targets for the components of Irgapyrin have been identified as the cyclooxygenase (COX) enzymes. Phenylbutazone (B1037) is a non-selective inhibitor of both COX-1 and COX-2. nih.govnih.govmedchemexpress.comresearchgate.netmdpi.com These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govechemi.com Aminopyrine (B3395922) also exhibits inhibitory effects on COX enzymes, contributing to the anti-inflammatory and antipyretic properties of the compound by reducing prostaglandin (B15479496) synthesis within the hypothalamus and at sites of inflammation. echemi.compatsnap.com

In silico molecular docking studies have been conducted to estimate the binding affinity of phenylbutazone to its targets. These computational models predict a binding affinity for phenylbutazone to COX-2 to be approximately -9.7 kcal/mol. nih.gov Further studies in equine whole blood have determined the 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) for phenylbutazone on COX-1 and COX-2, providing a quantitative measure of its inhibitory potency. researchgate.net

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the prostaglandin synthesis pathway by its components. Phenylbutazone blocks the conversion of arachidonic acid to prostaglandin H2, which in turn decreases the production of pro-inflammatory prostaglandins such as PGE2 and PGI2. patsnap.com This reduction in prostaglandin levels leads to a decrease in vasodilation, edema, and the sensitization of nociceptive nerve endings at the site of inflammation. Aminopyrine contributes to this effect by also inhibiting prostaglandin synthesis in peripheral inflammatory tissues and centrally in the hypothalamus. echemi.com This dual action on both central and peripheral pathways underscores the compound's role in modulating inflammatory responses.

The primary enzymatic targets of this compound's components are prostaglandin H synthase and prostacyclin synthase, both of which are inhibited by phenylbutazone. medchemexpress.com Beyond simple inhibition, phenylbutazone also acts as a reducing cofactor for the peroxidase activity of prostaglandin H synthase. medchemexpress.com The combination of these actions effectively halts the enzymatic cascade responsible for producing pro-inflammatory prostanoids. Research has also shown a significant interaction between the two components of this compound, where phenylbutazone can induce cytochrome P450 enzymes, leading to an accelerated metabolism of aminopyrine.

ComponentEnzymeAction
PhenylbutazoneCyclooxygenase-1 (COX-1)Inhibition
PhenylbutazoneCyclooxygenase-2 (COX-2)Inhibition
PhenylbutazoneProstaglandin H SynthaseInhibition & Cofactor
PhenylbutazoneProstacyclin SynthaseInhibition
PhenylbutazoneCytochrome P450Induction
AminopyrineCyclooxygenase-1 (COX-1)Inhibition
AminopyrineCyclooxygenase-2 (COX-2)Inhibition

This table summarizes the known enzymatic interactions of this compound's active components based on preclinical findings.

While the primary mechanism of phenylbutazone is enzymatic inhibition, aminopyrine is understood to have significant interactions within the central nervous system. Early electrophysiological studies in animal models indicated that aminopyrine acts at the thalamo-cortical level. Specifically, it was shown to heighten the amplitude of evoked potentials in the somatosensory cortex and the thalamus and to lengthen the refractory period of neuronal excitability. This suggests a central mechanism for its analgesic effects, distinct from the peripheral anti-inflammatory action of many NSAIDs. The precise receptor subtypes involved in these central actions are not as clearly defined as the enzymatic targets of phenylbutazone.

The inhibition of COX enzymes by both phenylbutazone and aminopyrine directly impacts the downstream signaling pathways mediated by prostaglandins. By reducing the synthesis of these lipid mediators, the activation of various G-protein coupled receptors that bind prostaglandins is diminished. This leads to a reduction in intracellular second messengers, such as cyclic AMP (cAMP), which are typically elevated during an inflammatory response and contribute to the physiological signs of inflammation. The central actions of aminopyrine suggest an influence on neuronal signaling cascades, although the specific pathways and second messenger systems involved require further detailed elucidation.

Receptor Interaction Dynamics

Animal Model Systems for Pharmacological Assessment

A variety of animal models have been employed to evaluate the pharmacological properties of this compound and its components. These models have been instrumental in confirming the anti-inflammatory and analgesic efficacy observed in in vitro studies.

For instance, phenylbutazone has been extensively studied in equine models of musculoskeletal inflammation. In horses with experimentally induced synovitis, phenylbutazone was effective in reducing lameness and joint swelling. nih.gov It has also been evaluated in horses with naturally occurring osteoarthritis. nih.gov The UV erythema model in guinea pigs has been used to assess the anti-inflammatory effects of phenylbutazone by measuring the delay in the development of skin redness following UV exposure. ijpras.com

The analgesic properties of aminopyrine have been investigated using models such as the acetic acid-induced writhing test in mice and rats. physiology.org This test assesses visceral pain, and the ability of a compound to reduce the number of writhes is indicative of its analgesic potential. The modified formalin test, which evaluates both acute and persistent pain responses, has also been used to characterize the central and peripheral analgesic actions of aminopyrine. physiology.org

Animal ModelInvestigated CompoundKey Findings
Equine model of induced synovitisPhenylbutazoneReduction in lameness and joint inflammation. nih.gov
Equine model of osteoarthritisPhenylbutazoneAnalgesic and anti-inflammatory effects. nih.gov
Guinea pig UV erythema modelPhenylbutazoneDelayed onset of skin erythema. ijpras.com
Murine acetic acid writhing testAminopyrineDemonstrated central and peripheral analgesic activity. physiology.org
Murine modified formalin testAminopyrineCharacterized biphasic pain response inhibition. physiology.org

This table presents a selection of animal models used in the preclinical pharmacological assessment of this compound's components.

Models of Inflammatory Processes

The anti-inflammatory activity of this compound has been evaluated in several well-established animal models of inflammation.

Carrageenan-Induced Paw Edema: This widely used model induces acute, non-immune inflammation that is highly reproducible. mdpi.com The inflammatory response is biphasic, with an initial phase attributed to the release of mediators like histamine (B1213489) and serotonin, followed by a later phase involving prostaglandin synthesis. mdpi.com this compound has demonstrated anti-inflammatory effects in the carrageenan-induced paw edema model in rats. researchgate.netresearchgate.net The model allows for the assessment of fluid extravasation and the screening of anti-inflammatory drugs. mdpi.com Studies have shown that the combination of phenylbutazone and aminopyrine in this compound results in anti-inflammatory activity. researchgate.net

Adjuvant-Induced Arthritis: This model is frequently used to study chronic inflammation and evaluate potential treatments for rheumatoid arthritis. nih.govutlib.ee A single injection of Freund's Complete Adjuvant (FCA), containing Mycobacterium tuberculosis, induces a reproducible, inflammatory arthritis in rats. nih.govchondrex.com The resulting inflammation involves cartilage and bone destruction in the joints. nih.gov This model is characterized by a pronounced acute inflammatory response, including joint swelling, redness, and increased temperature. utlib.ee While specific data on this compound in this model is limited in the provided results, the model's relevance for assessing anti-arthritic agents is well-established. utlib.ee

Pleurisy Model: Carrageenan-induced pleurisy is an established model of acute exudative inflammation. mdpi.com It allows for the evaluation of inflammatory phenomena such as fluid extravasation and leukocyte migration into the pleural cavity. mdpi.com

The table below summarizes the key features of the inflammatory models used in preclinical studies.

ModelType of InflammationKey Features
Carrageenan-Induced Paw Edema Acute, non-immuneBiphasic response, involves histamine, serotonin, and prostaglandins. mdpi.com
Adjuvant-Induced Arthritis Chronic, immune-mediatedInduces joint inflammation, cartilage and bone destruction. nih.govutlib.ee
Pleurisy Model Acute, exudativeAllows for evaluation of fluid extravasation and leukocyte migration. mdpi.com

Models of Analgesic Mechanisms

The analgesic properties of this compound have been investigated using various models that assess different types of pain.

Acetic Acid-Induced Writhing Test: This chemical method induces visceral pain of peripheral origin. nih.gov The intraperitoneal injection of acetic acid causes a characteristic writhing response, which is a manifestation of pain. nih.gov The frequency of writhing is used to assess the efficacy of analgesic agents. nih.gov this compound has been shown to have analgesic activity in the acetic acid writhing test in mice. researchgate.net This test is sensitive to peripherally acting analgesics.

Hot Plate Test: This method evaluates the response to thermal pain stimuli and is considered selective for centrally acting analgesics. taylorandfrancis.comneurofit.com The test measures the latency of an animal's response, such as paw licking or jumping, when placed on a heated surface. taylorandfrancis.comucsf.edu A prolongation of the reaction time indicates an analgesic effect. semanticscholar.org Studies have used the hot plate test to assess the analgesic effects of various compounds. semanticscholar.orgatlantis-press.com

Haffner's Method (Tail Clip Test): This mechanical pain model involves applying pressure to the base of the animal's tail with a clip, inducing a pain response. researchgate.net The time it takes for the animal to attempt to remove the clip is measured as an indicator of pain sensitivity. researchgate.net This method was used to test the analgesic activity of this compound. researchgate.net

The following table outlines the principles of the analgesic models.

ModelType of Pain StimulusPrimary Mechanism Assessed
Acetic Acid-Induced Writhing Test Chemical (visceral)Peripheral analgesia. nih.gov
Hot Plate Test ThermalCentral analgesia. taylorandfrancis.com
Haffner's Method (Tail Clip Test) MechanicalNociceptive threshold. researchgate.net

Models of Antipyretic Mechanisms

The fever-reducing properties of this compound have been studied in models of induced pyrexia.

Yeast-Induced Pyrexia: This is a standard and reliable method for screening antipyretic agents. rjptonline.orgresearchgate.net Subcutaneous injection of a baker's yeast suspension induces a sustained increase in body temperature in animals like rats and rabbits. researchgate.netijrh.org The induced fever is sensitive to clinically used antipyretics. researchgate.net This model is used to evaluate the ability of a test compound to reduce the elevated body temperature. rjptonline.orgslideshare.net Studies have shown that this model is associated with increased levels of pyrogenic cytokines like TNF-α and IL-6. frontiersin.org

The table below details the yeast-induced pyrexia model.

ModelMethod of Fever InductionKey Features
Yeast-Induced Pyrexia Subcutaneous injection of baker's yeast suspension. researchgate.netInduces a sustained, reproducible fever; sensitive to standard antipyretics. researchgate.net

Investigation of Histamine System Interactions in Vivo

The interaction of this compound with the histamine system has been explored in vivo.

Histamine-Induced Skin Wheal and Flare: The intradermal injection of histamine produces a characteristic wheal (local swelling due to plasma extravasation) and flare (redness from reflex vasodilation) response. nih.govnih.gov This test is commonly used to assess the in vivo activity of antihistamines. nih.gov The wheal is a direct effect of histamine on blood vessels, while the flare is a neurogenic reflex. nih.gov It has been noted that repeated administration of this compound can lead to a decrease in skin histamine in mice, which parallels its analgesic effect. semanticscholar.org

Effect on Histamine Liberators: Some studies have investigated the effects of compounds on histamine release. For instance, a decrease in skin histamine content in mice was observed after repeated injections of this compound. semanticscholar.org This suggests a potential interaction with histamine storage or release mechanisms.

The table below summarizes the in vivo models for investigating histamine interactions.

ModelPrincipleApplication
Histamine-Induced Skin Wheal and Flare Intradermal histamine injection causing a wheal and flare response. nih.govAssessing antihistaminic activity in vivo. nih.gov
Measurement of Skin Histamine Content Quantifying histamine levels in the skin.Investigating effects on histamine storage and release. semanticscholar.org

Comparative Pharmacodynamic Analysis in Experimental Species

The pharmacological effects of this compound have been compared across different experimental animal species.

Species-Specific Anti-inflammatory and Analgesic Effects: The anti-inflammatory and analgesic activities of this compound, a combination of phenylbutazone and aminopyrine, have been studied in both rats and mice. researchgate.net For instance, anti-inflammatory activity was assessed by inhibiting carrageenan-induced paw edema in female rats, while analgesic activity was tested using the acetic acid writhing and modified Haffner's methods in male mice. researchgate.net

Metabolic and Pharmacokinetic Differences: The metabolism of the components of this compound can differ between species, which can influence the observed pharmacodynamic effects. nih.gov Phenylbutazone, one of the components, exhibits inter-species differences in metabolism. nih.gov Such differences are crucial for extrapolating preclinical findings to clinical use.

The following table highlights the comparative aspects of this compound's pharmacodynamics.

AspectExperimental SpeciesObservations
Anti-inflammatory Activity RatsInhibition of carrageenan-induced paw edema. researchgate.net
Analgesic Activity MiceEfficacy in acetic acid-induced writhing and Haffner's tests. researchgate.net
Metabolism General (interspecies)Phenylbutazone metabolism varies between species. nih.gov

Pharmacokinetics and Metabolism of Irgapyrin in Non Human Organisms

Absorption, Distribution, and Excretion Kinetics in Animal Models

The study of a drug's journey through the body—from entry to elimination—is critical in preclinical animal research to predict its behavior. biotechfarm.co.ileuropa.eu This involves analyzing its absorption into the bloodstream, distribution to various tissues, and eventual excretion. europa.eu

Phenylbutazone (B1037): This compound is a lipophilic, acidic non-steroidal anti-inflammatory drug (NSAID). uky.edu Following oral administration in horses, its absorption can be delayed by the presence of hay in the diet, with peak plasma concentrations potentially not reached for 18 hours or more. uky.edu Once absorbed, phenylbutazone exhibits high binding to plasma proteins, exceeding 98% in horses. uky.edu

Distribution studies using whole-body autoradiography in mice have shown that within one minute of intravenous administration, phenylbutazone rapidly penetrates tissues and organs. researchgate.net Typical of lipophilic acids, high concentrations are found in blood and well-perfused organs like the liver, heart, lung, and kidney, with lower concentrations in the central nervous system. researchgate.net In calves, the distribution of phenylbutazone into extravascular fluids is a slow and limited process. nih.gov

The elimination half-life of phenylbutazone varies significantly among species. In horses and dogs, the plasma half-life is approximately 5 to 10 hours. uky.edumerckvetmanual.com In contrast, cattle clear the drug very slowly, resulting in an exceptionally long elimination half-life of more than 30 days. merckvetmanual.com Miniature donkeys appear to metabolize and clear phenylbutazone more rapidly than standard donkeys or horses. avma.org

Excretion occurs primarily after hepatic metabolism, with metabolites eliminated in the urine. merckvetmanual.com In horses, a significant portion of an administered dose is also excreted in the feces. uky.edu Studies in rats have shown that radioactivity from labeled phenylbutazone is predominantly excreted in the feces. nih.gov

Aminophenazone: The metabolites of aminophenazone are excreted from the body. medchemexpress.com For instance, after metabolism in the liver, the resulting compounds are eliminated. mdpi.com

The following table summarizes key pharmacokinetic parameters of Phenylbutazone in various animal models.

Animal ModelParameterValueReference
HorsePlasma Protein Binding>98% uky.edu
Elimination Half-Life (t½)3-10 hours uky.edu
Volume of Distribution (Vd)0.141 L/kg researchgate.net
Clearance (Cl)17.9 mL/kg/h researchgate.net
DogElimination Half-Life (t½)5-6 hours merckvetmanual.com
CattleElimination Half-Life (t½)>30 days (approx. 53.4 h in calves) nih.govmerckvetmanual.com
Clearance (Cl)1.29 mL/kg/h (Calves) nih.gov
Miniature DonkeyTotal Body Clearance (Cl)6 mL/kg/min avma.org

Metabolic Pathways and Metabolite Identification in Experimental Species

Drug metabolism involves the biochemical modification of pharmaceutical substances by living organisms, usually through specialized enzymatic systems, to facilitate their elimination. wikipedia.org These biotransformation processes are categorized into Phase I (introducing reactive or polar groups) and Phase II (conjugation to polar compounds) reactions. wikipedia.org

Phenylbutazone: In most studied animal species, the biotransformation of phenylbutazone is dominated by hydroxylation, an oxidative Phase I reaction. researchgate.net The primary site for this metabolism is the liver. merckvetmanual.commsdmanuals.com

Two major oxidative metabolites have been consistently identified across species:

Oxyphenbutazone (B1678117): This active metabolite results from hydroxylation on one of the phenyl rings (p-hydroxyphenylbutazone). researchgate.netavma.org In horses, plasma concentrations of oxyphenbutazone can exceed those of the parent drug after 36 hours. researchgate.net

γ-hydroxyphenylbutazone: This metabolite is formed by hydroxylation of the n-butyl side chain. uky.eduresearchgate.net

In horses, a third metabolite, likely γ-hydroxyoxyphenbutazone , has also been detected in smaller amounts in the urine. researchgate.net Unlike in humans, where C-glucuronidation is a major pathway, this Phase II conjugation reaction is less significant in the animal species studied, such as the rat and dog. researchgate.net

Aminophenazone: The metabolism of aminophenazone also occurs in the liver. mdpi.com The process involves demethylation and oxidation reactions. medchemexpress.com Key metabolites identified in experimental models include:

4-Monomethylaminoantipyrine (4-MAA): An active metabolite formed through demethylation. mdpi.com

4-Aminoantipyrine (B1666024) (4-AA): A second active metabolite formed from the further demethylation of 4-MAA. mdpi.commedchemexpress.com

4-Formylaminoantipyrine (4-FAA): An inactive metabolite resulting from the oxidation of 4-MAA. medchemexpress.commdpi.com

4-Acetylaminoantipyrine (4-AAA): An inactive metabolite formed via the acetylation of 4-AA. mdpi.com

The following table details the primary metabolites of Irgapyrin's components identified in non-human species.

Parent CompoundMetaboliteMetabolic ReactionReference
PhenylbutazoneOxyphenbutazoneHydroxylation (Phenyl ring) researchgate.netresearchgate.net
γ-hydroxyphenylbutazoneHydroxylation (Butyl side chain) researchgate.netresearchgate.net
γ-hydroxyoxyphenbutazoneHydroxylation researchgate.net
Aminophenazone4-Monomethylaminoantipyrine (4-MAA)Demethylation mdpi.com
4-Aminoantipyrine (4-AA)Demethylation mdpi.com
4-Formylaminoantipyrine (4-FAA)Oxidation medchemexpress.commdpi.com
4-Acetylaminoantipyrine (4-AAA)Acetylation mdpi.com

Interspecies Variations in Drug Biotransformation Profiles

Significant differences in drug metabolism exist among animal species, which can profoundly affect a drug's pharmacokinetic profile and duration of action. bioivt.com These variations can be both quantitative (rate of metabolism) and qualitative (types of metabolites formed). bioivt.com

Phenylbutazone: The metabolism of phenylbutazone presents a clear example of interspecies variation. The most dramatic difference is observed in the elimination rate. researchgate.net

Rat and Dog: These species metabolize phenylbutazone predominantly through hydroxylation and have a relatively short plasma half-life of 3-4 hours. researchgate.net

Horse: The half-life in horses is slightly longer, ranging from 3 to 10 hours. uky.edu

Cattle: Cattle exhibit a markedly slower clearance of phenylbutazone, leading to a half-life of over 30 days. merckvetmanual.com This suggests a much lower rate of hepatic metabolism compared to other species. nih.gov

Donkeys: Studies indicate that hepatic metabolism of phenylbutazone is more rapid in standard donkeys than in horses, and even faster in miniature donkeys. avma.org

These differences in elimination rates are primarily attributed to variations in the metabolic handling of the drug, specifically the efficiency of the oxidative pathways. researchgate.net For instance, the concentrations of the active metabolite oxyphenbutazone are higher in equine biological fluids compared to those in calves, which may contribute to differences in pharmacological activity between the species. nih.gov

Aminophenazone: Interspecies differences are also noted for aminophenazone. A comparative study using liver slices found that caffeine (B1668208) metabolism, which can be influenced by aminophenazone, was more than twice as fast in mice compared to rats. nih.gov This suggests potential species-dependent variations in the liver enzyme systems that also metabolize aminophenazone. nih.gov

Enzyme Systems Involved in this compound Metabolism in Non-Human Systems

The biotransformation of drugs is catalyzed by a wide range of enzymes, with the cytochrome P450 (CYP450) superfamily playing a central role in Phase I metabolism. wikipedia.orgmsdmanuals.comnih.gov

Phenylbutazone: In the animal species studied, the enzyme systems primarily responsible for phenylbutazone metabolism are the mono-oxygenases located in the liver. researchgate.net Specifically, the cytochrome P450 oxidase system is the major catalyst for the hydroxylation reactions that produce oxyphenbutazone and γ-hydroxyphenylbutazone. researchgate.netmsdmanuals.com The rate of hepatic metabolism by these enzymes is the primary determinant of phenylbutazone's plasma half-life and the termination of its pharmacological action. uky.edu Studies have shown that phenylbutazone itself can induce these enzymes, particularly in rats and dogs, leading to accelerated elimination of the drug upon repeated administration. researchgate.net

Aminophenazone: The metabolism of aminophenazone and its metabolites is also mediated by the cytochrome P450 system. mdpi.com For example, the conversion of metamizole (B1201355) (a related compound) to its active metabolite 4-MAA is mediated by the CYP3A4 system in the liver. mdpi.com Phenylbutazone has been shown to accelerate the metabolism of aminopyrine (B3395922) by inducing cytochrome P450 enzymes, which reduces aminopyrine's plasma half-life. Furthermore, aminophenazone can inhibit the metabolism of other drugs, such as caffeine, indicating competition for or inhibition of the same metabolic enzymes. nih.gov

Advanced Analytical Methodologies for Irgapyrin Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

Chromatographic and spectroscopic methods are fundamental tools for the analysis of chemical compounds, providing means for separation, identification, and structural elucidation. Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are primarily used for separating components within a mixture based on their differential interactions with a stationary and a mobile phase. This separation results in components eluting at different retention times, which aids in their identification. organomation.commdpi.com

Spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, offer complementary information by analyzing the interaction between matter and electromagnetic radiation. organomation.commdpi.comnumberanalytics.com MS provides molecular weight information, while UV-Vis spectroscopy gives insights into the electronic structure of molecules. organomation.com NMR spectroscopy is a powerful technique for structural elucidation, providing detailed information about molecular structure, dynamics, and interactions. numberanalytics.com IR spectroscopy is useful for identifying functional groups within a molecule. numberanalytics.com

The combination of chromatography and spectrometry, often referred to as hyphenated techniques like LC-MS and GC-MS, enhances analytical capabilities. organomation.comnumberanalytics.com This coupling allows for enhanced identification and accurate quantification of components in complex mixtures by first separating them chromatographically and then analyzing them spectroscopically. organomation.com This integrated approach increases sensitivity and specificity, enabling the detection and differentiation of similar compounds, even at low concentrations. organomation.com These techniques are widely applied in various fields, including pharmaceutical analysis for identifying and quantifying drug components. organomation.com

Quantitative Determination of Irgapyrin and its Metabolites in Biological Matrices (Non-Human)

Quantitative determination of drugs and their metabolites in biological matrices is a critical aspect of preclinical studies. Bioanalytical methods are employed for this purpose, playing a significant role in the evaluation of pharmacokinetic (PK) and toxicokinetic studies. nih.gov These methods require selective and sensitive analytical techniques to accurately measure analyte concentrations in biological samples such as blood, serum, plasma, urine, and tissues. nih.govmoh.gov.bw

Chromatographic methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS, LC-MS/MS), are commonly used for the quantitative determination of drugs and metabolites in biological matrices due to their sensitivity and specificity. moh.gov.bw Method validation is essential to ensure the reliability of the analytical findings. nih.gov This involves assessing parameters such as selectivity, specificity, limit of detection, lower limit of quantitation (LLOQ), linearity, range, accuracy, precision, recovery, and stability. nih.gov

For non-human pharmacology and toxicology studies, bioanalytical methods used for quantitative determination should also adhere to validation principles. moh.gov.bwich.org The objective of validation is to demonstrate that the method is suitable for its intended purpose. ich.org This includes ensuring the method measures the intended analyte without interference from the biological matrix or other co-administered compounds. fda.govbebac.at The variability associated with measurements, including accuracy and precision, must be within acceptable limits, and the method should be sensitive enough to reliably quantify the analyte within the expected concentration range in the study samples. fda.gov

Studies in animal models, such as the Holstein cow-calf model, have been used to study drug transfer and offspring exposure by measuring drug levels in biological samples like plasma and milk. researchgate.net Such studies require validated bioanalytical methods to accurately quantify drug concentrations and assess pharmacokinetic parameters. researchgate.net

Purity Assessment and Structural Characterization Methods for Synthesized Analogs

Assessing the purity and characterizing the structure of synthesized compounds, including analogs of this compound, are crucial steps in chemical research and development. A range of analytical techniques is employed to confirm the identity and evaluate the purity of synthesized materials.

Spectroscopic techniques are fundamental for structural characterization. NMR spectroscopy is widely used to determine the molecular structure of synthesized compounds by providing detailed information about the arrangement of atoms and functional groups. numberanalytics.comnih.gov IR spectroscopy complements NMR by identifying the presence of specific functional groups based on their characteristic absorption frequencies. numberanalytics.comnih.gov Mass spectrometry is essential for determining the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, which further aids in structural confirmation. organomation.comnih.gov Techniques like UV-Vis spectroscopy can also be used to characterize compounds based on their electronic transitions. mdpi.com

Chromatographic methods, such as HPLC, are vital for assessing the purity of synthesized analogs. numberanalytics.com By separating the synthesized compound from impurities and byproducts, chromatography allows for the determination of the relative amounts of each component, thereby providing a measure of purity. organomation.com The combination of chromatography with mass spectrometry (LC-MS) is particularly powerful for identifying and quantifying impurities in synthesized samples. organomation.com

Elemental analysis can be performed to determine the empirical formula and confirm the elemental composition of the synthesized compound. nih.gov Techniques like X-ray Diffraction (XRD) can provide information about the crystalline structure of solid compounds. nih.gov Microscopic techniques such as Scanning Electron Microscopy (SEM) can be used to examine the morphology and particle size of synthesized materials. nih.gov

The rigorous application of these chromatographic and spectroscopic techniques, often in combination, is necessary to ensure the purity and confirm the intended structure of synthesized this compound analogs, supporting their suitability for further investigation.

Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is a formal process to demonstrate that a quantitative bioanalytical method is reliable and suitable for its intended purpose in the analysis of biological samples from nonclinical and clinical studies. nih.govich.orgfda.gov For preclinical studies, particularly those supporting regulatory submissions like toxicokinetic and pharmacokinetic studies, full method validation is generally expected. moh.gov.bwich.org

The validation process involves evaluating several key parameters to ensure the method's performance. These parameters typically include:

Selectivity and Specificity: Ensuring the method can uniquely measure the target analyte in the presence of other components in the biological matrix, including metabolites, endogenous compounds, and potential co-administered substances. nih.govfda.govbebac.at

Sensitivity: Determining the lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantitation - LLOQ) and detected (Limit of Detection - LOD). nih.govfda.gov

Accuracy: Assessing how close the measured values are to the true concentration of the analyte. nih.govfda.gov

Precision: Evaluating the variability of measurements when the same sample is analyzed repeatedly (within-run and between-run precision). nih.govfda.gov

Linearity and Range: Establishing the concentration range over which the method provides a linear relationship between the analyte concentration and the instrument response, and within which the method is accurate and precise. nih.govfda.gov

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte from the biological matrix. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions and during sample processing and analysis. nih.govfda.gov

Matrix Effects: Evaluating the influence of the biological matrix on the ionization and detection of the analyte, particularly in mass spectrometry-based methods. bebac.at

Validated bioanalytical methods are critical for obtaining reliable data in preclinical studies, which are used to evaluate the pharmacokinetic profile and potential toxicity of a compound before human administration. nih.govfda.gov The level of validation should be appropriate for the study's purpose, with pivotal studies requiring fully validated methods. fda.gov Changes to a validated method necessitate additional validation (partial or cross-validation). fda.gov The principles of Good Laboratory Practice (GLP) are often applicable to nonclinical bioanalytical studies supporting regulatory submissions. ich.orgbebac.at

Future Research Directions and Methodological Innovations in Irgapyrin Science

Elucidation of Unexplored Biochemical Targets and Pathways

While Irgapyrin is known to influence COX enzymes and potentially the opioid and cannabinoid systems, its complete spectrum of biochemical targets and pathways remains to be fully elucidated. Research suggests that its metabolites, particularly 4-methyl-amino-antipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), are responsible for its pharmacological activity, and their precise interactions at the molecular level warrant further investigation. wikipedia.orgviamedica.pl Studies indicate that Metamizole (B1201355) may also affect prostaglandin-independent pathways of fever reduction and influence intracellular calcium ion release, contributing to its spasmolytic effects. researchgate.netviamedica.pl Further research is needed to identify and characterize these unexplored targets and pathways, which could reveal novel therapeutic potentials or provide a more comprehensive understanding of its existing effects.

Development of Novel Preclinical Models for Complex Pathophysiological States

Developing and utilizing novel preclinical models that accurately mimic complex pathophysiological states relevant to this compound's therapeutic uses is a critical future direction. While existing animal models have been used to study its analgesic and antipyretic effects, more sophisticated models are needed to investigate its potential in complex conditions like sepsis or specific types of pain. utppublishing.comfrontiersin.org For instance, studies using models of unpredictable chronic mild stress have explored Dipyrone's antidepressant-like effects, suggesting potential applications beyond pain and fever management. utppublishing.com Research utilizing models of peritoneal contamination and infection has provided insights into Metamizole's analgesic efficacy in sepsis and its differential effects compared to other analgesics on survival and immune responses. frontiersin.org Future research should focus on developing and validating preclinical models that better reflect the heterogeneity and complexity of human diseases where this compound might be applied, allowing for more predictive and translatable findings.

Integration of Omics Technologies in Mechanistic Research

The integration of omics technologies, such as genomics, proteomics, and metabolomics, holds significant promise for advancing the mechanistic understanding of this compound. These technologies can provide a global view of the biological changes induced by the compound, helping to identify previously unknown targets, pathways, and biomarkers of response or potential toxicity. For example, proteomics could be used to identify proteins whose expression or modification is altered by this compound or its metabolites. chemicalbook.com Metabolomics could help in understanding how this compound affects endogenous metabolic pathways. Applying omics technologies in conjunction with preclinical models could offer a more comprehensive picture of this compound's pharmacological effects and guide the development of more targeted and safer therapeutic strategies.

Advanced Computational and In Silico Approaches for Drug Discovery and Optimization

Advanced computational and in silico approaches are increasingly valuable in drug discovery and optimization and have potential applications in this compound research. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict interactions with potential targets, analyze the compound's behavior at a molecular level, and optimize its structural properties for improved efficacy or reduced off-target effects. mdpi.comjpionline.orgbioascent.comnih.govnih.gov While specific in silico studies on this compound were not extensively detailed in the search results, the general applicability of these methods in understanding drug mechanisms and guiding structural modifications is well-established. jpionline.orgnih.govnih.gov Future research could leverage these computational tools to explore this compound's binding to hypothesized or newly identified targets, predict the activity of potential metabolites or analogs, and optimize its pharmacokinetic properties.

Strategies for Bridging In Vitro and In Vivo Preclinical Observations

Bridging the gap between in vitro and in vivo preclinical observations is crucial for accurate translation of research findings. Discrepancies between results obtained in simplified in vitro systems and complex in vivo models are a common challenge in pharmacological research. ucl.ac.uk Strategies to address this in this compound science could involve the development of more physiologically relevant in vitro models, such as organ-on-a-chip systems or co-culture models, that better mimic the in vivo environment. nih.gov Furthermore, integrating pharmacokinetic and pharmacodynamic modeling can help in understanding the relationship between drug exposure and response across different levels of biological complexity. ucl.ac.uk Studies comparing in vitro and in vivo effects of Metamizole on aspects like platelet aggregation highlight the importance of such bridging strategies. nih.gov Future research should prioritize the development and application of methods that facilitate a more accurate extrapolation of in vitro findings to the in vivo setting.

Methodological Advancements in Reproducibility and Data Standardization for Preclinical Research

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound197108
Dipyrone522325
Metamizole3111
Aminopyrine (B3395922)6009
Phenylbutazone (B1037)4781
4-methyl-amino-antipyrine (4-MAA)14911
4-aminoantipyrine (4-AA)7822
Sodium5360545

Data Tables

While the search results provided detailed information on research directions, specific quantitative data tables directly illustrating future research findings were not available within the scope of the requested outline sections (which focus on future directions and methodologies rather than completed studies). However, the search results did provide some examples of experimental approaches and metrics used in preclinical studies, which can be presented in a table format to illustrate methodological aspects.

Table 1: Examples of Methodological Approaches and Metrics in this compound (Metamizole/Dipyrone) Preclinical Research

Research AreaPreclinical Model/SystemMethodological ApproachKey Metrics/ObservationsSource Index
Antidepressant-like effectsUnpredictable Chronic Mild Stress (UCMS) mouse modelIntraperitoneal administration of Dipyrone; Behavioral tests (e.g., rota rod test)Latency values in behavioral tests; Stress scores utppublishing.com
Effects in SepsisPeritoneal Contamination and Infection (PCI) mouse modelOral administration of Metamizole; Monitoring for pain, illness, mortality; Tissue harvestingPain and illness severity scores; Mortality rate; Bacterial burden; Cytokine levels; Immune cell infiltration frontiersin.org
Hepatotoxicity InvestigationLX-2 liver cell lineIn vitro treatment with Metamizole and metabolites; MTT assayCell viability; Pro-apoptotic effects mdpi.com
Antiplatelet Effect InteractionIn vitro and in vivo (human)Addition of Metamizole and Acetylsalicylic acid to blood; Optical aggregometryPlatelet aggregation in response to agonists nih.gov
Glucose-lowering mechanismsIn vitro (e.g., hepatocyte, pancreatic β-cell models)Dose-response studies with glucose oxidase-perid assaysSerum glucose changes over time; Glucose uptake rates; ATP-linked respiration

Q & A

Q. What experimental design considerations are critical for studying Irgapyrin’s glucose-lowering mechanisms in vitro?

  • Methodological Guidance : Use dose-response studies with standardized glucose oxidase-perid assays to quantify serum glucose changes over time. Include controls for confounding variables (e.g., drug solubility, pH stability) and replicate experiments to validate reproducibility. Reference linear regression models to analyze time-dependent effects, as demonstrated in comparative drug studies .
  • Key Metrics : Monitor glucose levels at 5-minute intervals for 30 minutes, ensuring baseline normalization and statistical power analysis (≥3 replicates per condition) .

Q. How should researchers address variability in this compound’s pharmacological activity across different cell lines?

  • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define cell-line specificity. For example:
  • Population: Hepatocyte vs. pancreatic β-cell models.
  • Intervention: this compound concentration gradients (e.g., 1–10 µM).
  • Comparison: Baseline activity vs. co-administered inhibitors (e.g., metabolic pathway blockers).
  • Outcome: Glucose uptake rates or ATP-linked respiration .

Q. What are the minimum data reporting standards for this compound’s purity and structural characterization in novel synthesis studies?

  • Best Practices : Provide NMR, HPLC, and mass spectrometry data for all novel derivatives. For known compounds, cite peer-reviewed synthetic protocols and include purity thresholds (e.g., ≥95% by HPLC). Use supplementary files for raw spectral data to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between preclinical and clinical models?

  • Analytical Approach : Conduct a systematic review of interspecies metabolic differences (e.g., cytochrome P450 activity). Use sensitivity analysis to identify confounding factors (e.g., bioavailability, protein binding). Cross-reference in vitro potency (IC50) with pharmacokinetic parameters (e.g., Cmax, AUC) from clinical trials .
  • Case Study : In a 1977 study, this compound showed a 40% glucose reduction in vitro but inconsistent results in vivo due to rapid clearance . Re-evaluate dosing regimens using physiologically based pharmacokinetic (PBPK) modeling.

Q. What methodologies are recommended for comparative studies of this compound and structural analogs (e.g., Aminopyrin)?

  • Experimental Design :
  • Step 1 : Perform molecular docking to predict target binding affinities (e.g., GLUT4 transporters).
  • Step 2 : Validate hypotheses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Step 3 : Compare in vivo efficacy using glucose tolerance tests in diabetic rodent models, adjusting for equimolar dosing .
    • Data Interpretation : Use ANOVA with post-hoc Tukey tests to identify significant differences in glucose-lowering trajectories .

Q. How can researchers ensure reproducibility in this compound’s metabolic pathway studies?

  • Quality Control :
  • Document all experimental conditions (e.g., buffer composition, temperature) in machine-readable formats (e.g., ISA-Tab).
  • Share raw data via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Pre-register protocols on platforms like Open Science Framework to mitigate selective reporting bias .

Contradiction and Gap Analysis

Q. What strategies address conflicting reports on this compound’s off-target effects in neuronal cells?

  • Root-Cause Analysis :
  • Hypothesis 1 : Batch-to-batch variability in compound synthesis.
  • Solution: Collaborate with analytical chemists to validate lot-specific impurity profiles.
  • Hypothesis 2 : Cell-type-specific toxicity thresholds.
  • Solution: Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can researchers identify understudied pathways in this compound’s mechanism of action?

  • Literature Mining : Use tools like PubMed’s MeSH terms and semantic search engines (e.g., SciFinder) to map known targets (e.g., AMPK, PI3K/Akt) against unexplored pathways. Apply gene-set enrichment analysis (GSEA) to omics datasets to prioritize hypotheses .

Ethical and Reporting Standards

Q. What ethical frameworks apply to animal studies investigating this compound’s long-term toxicity?

  • Guidelines : Follow ARRIVE 2.0 for reporting in vivo experiments. Justify sample sizes using power analysis and minimize distress via humane endpoints. Obtain approval from institutional animal care committees (IACUC) .

Q. How should researchers disclose conflicts of interest in this compound-related patents?

  • Transparency : Declare all funding sources (e.g., industry partnerships) in manuscript footnotes. Use CRediT taxonomy to clarify contributions (e.g., “conceptualization” vs. “data curation”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.